1-(5-nitropyridin-2-yl)cyclopropane-1-carboxylic acid
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Overview
Description
This compound is characterized by a cyclopropane ring attached to a pyridine ring, with a nitro group at the 5-position of the pyridine ring and a carboxylic acid group at the 1-position of the cyclopropane ring.
Preparation Methods
The synthesis of 1-(5-nitropyridin-2-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-nitropyridine-2-carboxylic acid.
Cyclopropanation: The carboxylic acid group is then converted into a cyclopropane ring through a cyclopropanation reaction.
Final Product: The resulting product is this compound, which can be purified through recrystallization or chromatography techniques.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(5-Nitropyridin-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The carboxylic acid group can undergo hydrolysis to form the corresponding carboxylate salt under basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium dithionite, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Nitropyridin-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound has shown promise as a potential drug candidate due to its unique structural features and biological activity.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: Researchers use this compound to study the effects of nitro and cyclopropane groups on biological activity, providing insights into structure-activity relationships.
Mechanism of Action
The mechanism of action of 1-(5-nitropyridin-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The cyclopropane ring may also contribute to the compound’s activity by influencing its binding to target proteins or enzymes .
Comparison with Similar Compounds
1-(5-Nitropyridin-2-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
5-Nitropyridine-2-carboxylic acid: Lacks the cyclopropane ring, which may result in different biological activity and chemical reactivity.
1-(5-Aminopyridin-2-yl)cyclopropane-1-carboxylic acid:
The uniqueness of this compound lies in its combination of a nitro group and a cyclopropane ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1873115-31-1 |
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Molecular Formula |
C9H8N2O4 |
Molecular Weight |
208.2 |
Purity |
0 |
Origin of Product |
United States |
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